5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQDMVKFFPVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426571 | |
| Record name | 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62404-05-1 | |
| Record name | 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination-Carboxylation Sequential Synthesis
Direct Bromination of 4-Methylthiophene Derivatives
The bromination of 4-methylthiophene precursors is a foundational step. In a two-stage process, 4-methylthiophene undergoes electrophilic substitution using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. This yields 5-bromo-4-methylthiophene with regioselectivity >90%. The reaction is typically conducted in dichloromethane (DCM) at 0–25°C for 6–12 hours.
Key Conditions:
Carboxylation via Carbon Dioxide Insertion
The brominated intermediate is carboxylated using carbon dioxide (CO₂) under high-pressure conditions (5–10 atm) in dimethylformamide (DMF) . A copper(I) cyanide (CuCN) catalyst facilitates the insertion of the carboxylic acid group at the 2-position of the thiophene ring. Post-reaction, hydrolysis with 2M HCl yields the final product.
Optimization Data:
Ullmann Coupling-Mediated Synthesis
Formation of 5-Iodo-3-methylthiophene-2-carboxylic Acid
This method begins with 3-methylthiophene-2-carbaldehyde , which is iodinated using N-iodosuccinimide (NIS) in acetonitrile at 80°C. The resulting 5-iodo-3-methylthiophene-2-carbaldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone .
Oxidation Metrics:
Copper-Catalyzed Ullmann Coupling
The iodo intermediate undergoes coupling with 4-bromophenylboronic acid via a Ullmann reaction . Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C facilitate aryl-aryl bond formation. This step introduces the 4-bromophenyl group at the 5-position of the thiophene.
Coupling Efficiency:
| Condition | Value | Outcome |
|---|---|---|
| Catalyst System | CuI/phenanthroline | 95% conversion |
| Solvent | DMSO | Enhances solubility |
| Isolated Yield | 82–86% |
Regiospecific Multi-Step Synthesis
Acetal Protection and Functionalization
A regiospecific route from 3-methylthiophene-2-carbaldehyde involves acetal formation with ethylene glycol to protect the aldehyde. Subsequent iodination with I₂/HIO₃ in acetic acid introduces iodine at the 5-position. Deprotection with aqueous HCl regenerates the aldehyde, which is oxidized to the carboxylic acid using KMnO₄ in basic conditions .
Bromination and Final Hydrolysis
The carboxylated thiophene is esterified (MeOH/H₂SO₄ ) to improve solubility, followed by bromination using N-bromosuccinimide (NBS) in CCl₄ . Basic hydrolysis (NaOH/EtOH ) cleaves the ester, yielding the target compound.
Stepwise Yields:
| Step | Yield (%) | |
|---|---|---|
| Acetalation | 94 | |
| Iodination | 89 | |
| Oxidation | 85 | |
| Bromination | 91 | |
| Total Yield | 63 |
Industrial-Scale Production Techniques
Continuous Flow Bromination
Industrial methods employ continuous flow reactors to enhance bromination efficiency. A mixture of 4-methylthiophene and Br₂ in CH₂Cl₂ is pumped through a reactor at 50°C with a residence time of 10 minutes. This approach reduces side products (e.g., dibrominated derivatives) to <5%.
Catalytic Carboxylation Optimization
Large-scale carboxylation uses supercritical CO₂ (scCO₂) to improve mass transfer. CuCN/K₂CO₃ in DMF at 150°C and 100 atm achieves 90% conversion in 6 hours. The process is solvent-free post-reaction, simplifying purification.
Economic and Environmental Metrics:
| Metric | Batch Process | Continuous Process | |
|---|---|---|---|
| Capacity (kg/day) | 50 | 200 | |
| Waste Generation | High | Low | |
| Cost Reduction | – | 40% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Bromination-Carboxylation | Short reaction sequence | High-pressure CO₂ required | 78–84 | Moderate |
| Ullmann Coupling | High regioselectivity | Costly catalysts (CuI) | 82–86 | High |
| Regiospecific | Avoids isomerization | Multi-step, time-consuming | 63 | Low |
| Industrial Flow | High throughput, low waste | Specialized equipment needed | 90 | Very High |
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Routes
The synthesis of 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid typically involves:
- Bromination : The bromination of 4-methylthiophene using bromine in the presence of iron(III) bromide as a catalyst.
- Carboxylation : The resulting 4-bromo-4-methylthiophene undergoes carboxylation with carbon dioxide under high pressure and temperature conditions.
Types of Reactions
This compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Applications
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that this compound may exhibit antimicrobial activity against various pathogens.
- Anticancer Properties : Research is ongoing to explore its efficacy as an anticancer agent, particularly in modulating enzyme activity related to cancer progression.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as:
- Drug Candidate : Its unique structure may allow it to interact effectively with biological targets, making it a candidate for drug development.
- Precursor for Pharmaceuticals : It serves as a building block for synthesizing more complex pharmaceutical compounds.
Industrial Applications
The compound is also utilized in industrial settings, particularly in:
- Organic Semiconductors : Due to its electronic properties, it is being researched for use in organic semiconductor materials.
- Polymer Development : It can be incorporated into polymer matrices to enhance material properties such as conductivity and stability.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains showed that the compound exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent.
-
Anticancer Research :
- Preliminary findings from cell line studies indicate that this compound may inhibit cancer cell proliferation through specific pathways.
-
Material Science Application :
- Research on the incorporation of this compound into polymer matrices demonstrated enhanced electrical conductivity and thermal stability compared to conventional materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance the compound’s binding affinity to certain targets, while the carboxylic acid group can facilitate interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid (CAS: 893742-20-6):
- Structural Differences : Fluorine replaces bromine on the phenyl ring.
- Impact : Fluorine’s smaller size and higher electronegativity reduce lipophilicity (logP ~2.1 vs. ~3.5 for bromine) and may enhance metabolic stability. The methyl group at position 4 remains unchanged, preserving steric effects .
- Molecular Formula : C₁₂H₉FO₂S; Molecular Weight : 260.26 g/mol.
5-(4-Bromophenyl)thiophene-2-carboxylic acid :
Methyl-Substituted Derivatives
- 4-Methyl-5-phenylthiophene-2-carboxylic acid: Structural Differences: Phenyl replaces 4-bromophenyl.
Heterocyclic Core Modifications
Furan-Based Analogs
- 5-(4-Bromophenyl)furan-2-carboxylic acid (CAS: 2098119-97-0):
- Structural Differences : Furan replaces thiophene.
- Impact : Oxygen in furan decreases aromaticity compared to sulfur in thiophene, altering π-electron distribution. This reduces stability in acidic conditions but may enhance solubility (logP ~2.8) .
- Molecular Formula : C₁₁H₇BrO₃; Molecular Weight : 283.08 g/mol.
Thiazole-Based Analogs
- 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid: Structural Differences: Thiazole core with nitrogen at position 1 and sulfur at position 2. Impact: Nitrogen introduces hydrogen-bonding capacity, improving interactions with biological targets. Molecular weight increases to 396.21 g/mol (C₁₆H₉BrFNO₂S) .
Oxadiazole-Based Analogs
- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS: 944907-15-7):
Data Table: Structural and Functional Comparison
Biological Activity
5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H9BrO2S
- CAS Number : 62404-05-1
The presence of the bromophenyl group and the carboxylic acid moiety contributes to its unique chemical properties, which are essential for its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The mechanisms by which it exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. A study evaluated its efficacy against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 75 µM |
| Pseudomonas aeruginosa | Notable activity observed |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assessments using various cell lines have shown that this compound exhibits selective toxicity. The MTT assay results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocyte) | 45 µM |
| Balb/c 3T3 (mouse fibroblast) | 30 µM |
These findings suggest that while the compound has cytotoxic effects, it may be selective towards certain cell types, which is crucial for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antibacterial Activity Study : A study published in a peer-reviewed journal found that derivatives of thiophene compounds, including this compound, exhibited promising antibacterial properties against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : In silico studies using molecular docking techniques revealed that the compound binds effectively to target proteins involved in bacterial resistance mechanisms. This suggests potential pathways for developing new antibiotics based on this scaffold .
- Therapeutic Applications : Research is ongoing to explore the use of this compound in developing treatments for various diseases, including cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a bromophenyl moiety to a thiophene ring. For example, Suzuki-Miyaura cross-coupling can attach a 4-bromophenyl group to a pre-functionalized thiophene scaffold (e.g., 4-methylthiophene-2-carboxylic acid derivatives). Key intermediates include halogenated thiophene precursors and boronic acid/ester derivatives of 4-bromophenyl . Post-coupling steps often involve hydrolysis or oxidation to introduce the carboxylic acid group. Full characterization (NMR, IR, mass spectrometry) is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : and NMR should confirm the thiophene ring substitution pattern (e.g., methyl group at C4, bromophenyl at C5). Aromatic protons on the bromophenyl group appear as a doublet (~7.5 ppm), while the thiophene protons show distinct splitting due to ring anisotropy.
- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS should match the molecular formula , with isotopic peaks confirming bromine presence .
Q. What are the primary research applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : The bromophenyl and carboxylic acid groups make it a versatile scaffold. In medicinal chemistry, it may serve as a ligand for G-protein-coupled receptors (GPCRs) or enzyme inhibitors, similar to structurally related compounds like AM251 or rimonabant . In materials science, thiophene derivatives are used in organic semiconductors due to their conjugated π-systems .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the bromophenyl-thiophene coupling reaction to minimize byproducts?
- Methodological Answer : Regioselectivity challenges arise from competing coupling sites on the thiophene ring. Computational tools (DFT calculations) can predict reactive sites, while experimental optimization involves:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) with bulky ligands to sterically direct coupling.
- Temperature Control : Lower temperatures (e.g., 60°C) favor kinetic control over thermodynamic pathways.
- In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported crystallographic data for thiophene-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or twinning. Use single-crystal X-ray diffraction with SHELXL for refinement . For ambiguous cases, complementary techniques like PXRD or solid-state NMR can clarify structural variations. Cross-validate with computational models (e.g., Mercury CSD) to assess packing efficiency .
Q. How can computational modeling predict the biological activity of this compound against target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes (e.g., COX-2). Focus on hydrogen bonding between the carboxylic acid and active-site residues.
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability.
- SAR Analysis : Compare with analogs (e.g., 5-(4-chlorophenyl) derivatives) to identify critical substituent effects .
Data Contradiction and Validation
Q. How should researchers address inconsistent yields reported for the hydrolysis step to generate the carboxylic acid group?
- Methodological Answer : Yield variations may stem from hydrolysis conditions (acidic vs. basic). For acidic hydrolysis (HCl/HO), monitor reaction time to prevent over-degradation. For basic hydrolysis (NaOH/EtOH), ensure inert atmosphere to avoid oxidation of the thiophene ring. Validate purity via HPLC with a C18 column (gradient: 0.1% TFA in HO/acetonitrile) .
Experimental Design
Q. What is a robust protocol for scaling up the synthesis while maintaining high enantiomeric purity (if applicable)?
- Methodological Answer :
- Batch Reactor Setup : Use a jacketed reactor with precise temperature control (±2°C).
- Catalyst Loading : Optimize Pd catalyst (0.5–1 mol%) to balance cost and efficiency.
- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by recrystallization (ethanol/water) to remove Pd residues.
- Quality Control : Chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
